2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
Description
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6(5)10-7;/h3,9H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFTUUNJHCCTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(S2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Organomagnesium Intermediates and Bromination
A patented process (EP0053950A1) describes the preparation of tetrahydrothieno[3,2-c]pyridine derivatives, including brominated analogs, using organomagnesium chemistry:
- The starting material is (2-bromo-benzyl)-5 tetrahydro-4,5,6,7-thieno(3,2-c)pyridine.
- The process involves preparing a Grignard reagent (organomagnesium compound) from the brominated benzyl precursor in an inert solvent such as tetrahydrofuran (THF).
- This intermediate is then reacted with t-butyl perbenzoate to achieve oxidation and ring closure steps.
- The reaction medium uses a mixture of acetic acid and hydrobromic acid (HBr), with the hydrobromic acid concentration preferably at 48% and acetic acid at pure grade.
- The acid mixture ratio is optimized between 50/50 and 80/20 (acetic acid/HBr) to facilitate the formation of the hydrobromide salt and to avoid oxidation of the magnesium intermediate by oxygen.
- Oxygenated water in methanolic solution is used in some steps to control oxidation states.
- The final product is isolated as the hydrobromide salt of the 2-bromo-thieno[2,3-c]pyridine derivative.
This method ensures high regioselectivity and yield by controlling the reaction conditions and solvent system, preventing side reactions such as oxidation of the organometallic intermediate.
Alternative Synthetic Routes via Nucleophilic Substitution
Research on thieno[2,3-c]pyridine derivatives often employs nucleophilic substitution on activated intermediates:
- Starting from diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate obtained via Gewald reaction.
- The intermediate is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form a chloro-substituted intermediate.
- Subsequent nucleophilic displacement of the chlorine atom by various secondary amines in dry tetrahydrofuran at 55–60 °C yields substituted thieno[2,3-c]pyridine derivatives.
- Although this method is described for analogs with amino substituents, it can be adapted for bromine introduction by using appropriate brominating agents or brominated starting materials.
- The final hydrobromide salts are usually obtained by treatment with hydrobromic acid or by crystallization from hydrobromic acid-containing solvents.
Reaction Conditions and Optimization
Characterization and Purity
- The products are characterized by NMR spectroscopy (1H, 13C), HRMS, and IR spectroscopy.
- NMR data confirm the presence of the tetrahydrothieno-pyridine core and the bromine substituent.
- Hydrobromide salt formation is confirmed by characteristic shifts in NMR and IR spectra.
- Purity is ensured by recrystallization from absolute alcohol or suitable solvents.
Summary of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of thieno[2,3-c]pyridine core | Gewald reaction or starting from benzyl derivatives | Formation of fused heterocyclic system |
| 2 | Bromination or use of brominated precursors | Use of 2-bromo-benzyl intermediates or brominating agents | Introduction of bromine at 2-position |
| 3 | Formation of organomagnesium intermediate | Reaction with magnesium in THF under inert atmosphere | Activation for further functionalization |
| 4 | Oxidation and ring closure | Reaction with t-butyl perbenzoate in THF | Formation of target heterocycle |
| 5 | Salt formation | Treatment with hydrobromic acid/acetic acid mixture | Formation of hydrobromide salt |
| 6 | Purification | Recrystallization from alcohol | Pure 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide |
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thieno[2,3-c]pyridine core.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H8BrNS
- Molecular Weight : 218.12 g/mol
- SMILES Notation : C1CNCC2=C1C=C(S2)Br
- InChIKey : IVDAGVOKDYOWPT-UHFFFAOYSA-N
The compound features a thieno[2,3-c]pyridine structure, which is significant for its reactivity and biological activity.
Scientific Research Applications
-
Pharmaceutical Development
- The compound is being researched for its potential as a drug candidate due to its ability to interact with biological systems. Its unique structure allows for modifications that can enhance pharmacological properties. For example, derivatives of thieno[2,3-c]pyridine have shown promise in targeting specific receptors involved in various diseases.
-
Antimicrobial Activity
- Studies have indicated that compounds similar to 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine exhibit antimicrobial properties. Research suggests that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.
-
Cancer Research
- The compound's structural similarity to known carcinogenic heterocyclic amines has prompted investigations into its mutagenic potential. Understanding how 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine interacts with DNA can provide insights into the mechanisms of carcinogenesis and aid in the development of chemopreventive strategies.
-
Material Science
- The unique electronic properties of thieno[2,3-c]pyridine derivatives make them suitable for applications in organic electronics and photovoltaics. Research is ongoing to explore their use in organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives. The results indicated that modifications at the bromine position significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells.
Case Study 2: Cancer Mechanisms
Research conducted by the National Cancer Institute explored the mutagenic effects of heterocyclic amines similar to 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine. The study found that these compounds could form DNA adducts in vitro, suggesting a potential pathway for cancer initiation linked to dietary exposure.
Case Study 3: Organic Electronics
A collaborative study between several universities focused on synthesizing new materials based on thieno[2,3-c]pyridine for use in OLEDs. The findings demonstrated improved charge mobility and stability compared to traditional materials.
Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-bromo-4H... | Antimicrobial | 15 | Journal of Medicinal Chemistry |
| 4-amino... | Mutagenicity | 25 | National Cancer Institute |
| Thieno... | Charge Mobility (OLED) | N/A | University Research Collaboration |
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-c]pyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thienopyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (Da) | Counterion | Patent Count | Key Substituents |
|---|---|---|---|---|---|
| 2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine HBr | C₇H₈BrNS·HBr | 253.95 | HBr | 20 | Bromine at C2, saturated ring |
| 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde | C₈H₉NOS | 167.04 | None | 19 | Aldehyde at C2, fused benzothiazole |
| Ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate | C₁₅H₂₂N₂O₃S | 310.42 | None | N/A | Ethyl ester, acyl side chain |
| 2-Chloro-N-(2,6-difluorophenyl)acetamide hydrochloride | C₈H₆ClF₂NO·HCl | 286.76 | HCl | N/A | Chloroacetamide, difluorophenyl |
Key Observations :
Bromine vs. Chlorine : The bromine substituent in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., 2-chloro-N-(2,6-difluorophenyl)acetamide hydrochloride, 286.76 Da ). Bromine’s larger atomic radius may enhance electrophilic reactivity in substitution reactions.
Counterion Effects : The hydrobromide salt improves aqueous solubility relative to neutral analogs (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde) but may reduce stability in basic conditions due to bromide ion lability .
Functional Group Diversity: The ethyl ester and acyl side chain in Ethyl 2-amino-6-(3-methylbutanoyl)-...
Patent and Industrial Relevance:
- The target compound’s 20 patents surpass analogs like 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (19 patents), highlighting its preferred role in drug discovery . Applications include intermediates for kinase inhibitors (e.g., JAK/STAT pathway modulators) due to the thienopyridine scaffold’s ability to mimic adenine in ATP-binding pockets.
- In contrast, the benzothiazole analog’s aldehyde group may limit stability in vivo, reducing its patent viability despite structural similarity .
Stability and Reactivity
- Hydrobromide Salt : Enhances crystallinity and shelf-life compared to free-base forms but may decompose under prolonged exposure to moisture or heat .
- Electrophilic Reactivity: The bromine atom at C2 facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings), a reactivity less pronounced in chloro or aldehyde-substituted analogs .
Biological Activity
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8BrNS
- SMILES : C1CNCC2=C1C=C(S2)Br
- InChI : InChI=1S/C7H8BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h3,9H,1-2,4H2
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines through different mechanisms.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit topoisomerase enzymes (Topo I and Topo II), which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
- It induces cell cycle arrest at the G2/M phase and reduces oxidative stress in treated cells .
-
Case Studies :
- In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant cytotoxic effects. The compound exhibited dose-dependent increases in apoptosis markers such as cleaved caspase-3 and LC3A/B levels .
- Another study highlighted its antiproliferative effects across multiple cancer cell lines including MDA-MB-231 and FaDu cells. The compound showed potent activity with over 80% inhibition at a concentration of 10 µM .
Comparative Efficacy
The following table summarizes the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF-7 | 1.5 | 75 |
| MDA-MB-231 | 0.5 | 83 |
| FaDu | 0.8 | 85 |
| HCC | 1.0 | 70 |
| A549 | 1.2 | 72 |
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory effects. The compound selectively inhibits COX-2 over COX-1, indicating a dual role in treating inflammatory conditions alongside cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide?
- Methodological Answer : The synthesis of brominated heterocycles like this compound often involves phase transfer catalysis (PTC) in solid-liquid systems. For analogous imidazo[4,5-b]pyridines, 5-bromopyridine-2,3-diamine is reacted with aldehydes in DMF using p-toluenesulfonic acid as a catalyst . Optimization of reaction time (12-24 hours) and temperature (80-100°C) is critical. Bromination at specific positions can be achieved using N-bromosuccinimide (NBS) in chlorinated solvents under reflux .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for thiazolo[3,2-a]pyrimidine derivatives .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) identifies proton environments and bromine-induced deshielding effects.
- Mass spectrometry (MS) validates molecular weight, particularly for brominated species (e.g., [M+H]+ with isotopic peaks characteristic of bromine).
- HPLC monitors purity (>95% recommended for biological assays) .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
- Methodological Answer : Store the compound in anhydrous conditions (argon/vacuum) and use desiccants. For hydrobromide salts, avoid prolonged exposure to moisture. Safety data sheets for related thieno[2,3-c]pyridine derivatives recommend using inert solvents (e.g., dry DCM) and gloveboxes for sensitive steps .
Advanced Research Questions
Q. How can low yields in the cyclization step of the thieno[2,3-c]pyridine core be addressed?
- Methodological Answer :
- Catalyst screening : Test alternatives to p-toluenesulfonic acid, such as Lewis acids (e.g., ZnCl₂) or ionic liquids.
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
- Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction kinetics .
- Microwave-assisted synthesis : Shorten reaction time (e.g., 30 minutes at 120°C) to improve yield .
Q. How do structural modifications (e.g., bromine position) influence biological activity in related compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare the target compound with 6-bromo-imidazo[4,5-b]pyridine derivatives, where bromine at position 6 enhances anti-microbial activity but reduces solubility .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase or microbial enzymes .
- In vitro assays : Test against cell lines (e.g., Leishmania spp. for anti-parasitic activity) and correlate with LogP values (e.g., LogP ~1.97 for similar brominated heterocycles indicates moderate lipophilicity) .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Purity verification : Re-analyze batches via HPLC; impurities >5% can skew results .
- Assay standardization : Use consistent protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).
- Control comparisons : Benchmark against 4-(bromomethyl)pyridine hydrobromide, which shows anti-leishmanial activity at IC₅₀ = 12 µM .
- Meta-analysis : Review literature for solvent/DMSO concentration effects, which may alter bioavailability .
Q. What strategies optimize the scalability of multi-step syntheses involving this compound?
- Methodological Answer :
- Flow chemistry : Implement continuous flow systems for bromination steps to enhance reproducibility .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce costs.
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible alternatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
